molecular formula C14H20O B1266181 1-(4-Hexylphenyl)ethanone CAS No. 37592-72-6

1-(4-Hexylphenyl)ethanone

Cat. No. B1266181
CAS RN: 37592-72-6
M. Wt: 204.31 g/mol
InChI Key: WWBVHJKFJZBRSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1-(2-hydroxy-4,5-dimethylphenyl)ethanone and 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, has been explored through various chemical reactions, indicating a diversity of synthetic routes available for similar compounds. These synthesis processes often involve palladium-catalyzed coupling reactions, Ullmann reactions, and other methodologies that could potentially be applied to the synthesis of 1-(4-Hexylphenyl)ethanone (S. Suarez et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Hexylphenyl)ethanone has been extensively studied using techniques such as X-ray crystallography, vibrational spectroscopy, and computational studies. For example, the crystal structure of the triclinic polymorph of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone provides insights into the spatial arrangement of such molecules, which can be crucial for understanding the structural properties of 1-(4-Hexylphenyl)ethanone (S. Suarez et al., 2017).

Chemical Reactions and Properties

The chemical reactions involving compounds like 1-(4-Hexylphenyl)ethanone often result in the formation of complex structures and by-products, as seen in the Ullmann reaction yielding 1-(4-hexyloxy-3-hydroxyphenyl)ethanone as a by-product (Verónica E. Manzano et al., 2015). These reactions highlight the reactivity and potential chemical transformations of 1-(4-Hexylphenyl)ethanone under various conditions.

Physical Properties Analysis

Physical properties such as crystal structure, melting points, and mesomorphic ranges of related compounds provide valuable insights. For instance, the study on the crystal structure and thermal behavior of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone underlines the importance of understanding the physical characteristics that could be expected for 1-(4-Hexylphenyl)ethanone (S. Suarez et al., 2017).

Chemical Properties Analysis

The chemical properties of 1-(4-Hexylphenyl)ethanone can be inferred from studies on similar compounds, which demonstrate a variety of interactions, including hydrogen bonding and noncovalent interactions, that influence their stability and reactivity (S. Suarez et al., 2017). Understanding these properties is crucial for predicting the behavior of 1-(4-Hexylphenyl)ethanone in different chemical environments.

Scientific Research Applications

  • Crystallography and Vibrational Studies : 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, a compound structurally similar to 1-(4-Hexylphenyl)ethanone, has been investigated for its molecular structure and properties using X-ray diffraction and vibrational spectroscopy. These studies provide insights into the molecular configuration and characteristic frequencies of the compound (Chidan Kumar et al., 2015).

  • Catalytic Applications : Research on polymethacrylate catalysts, used in the asymmetric reduction of 1-arylethanones, showcases the potential application of 1-(4-Hexylphenyl)ethanone derivatives in catalysis. These catalysts have shown effectiveness in producing enantioenriched secondary alcohols from various 1-arylethanones, indicating their utility in synthetic chemistry (Thvedt et al., 2011).

  • Antimicrobial Applications : Heterocyclic compounds derived from 1-(4-Hexylphenyl)ethanone have been explored for their antimicrobial properties. Such compounds have shown promising results against gram-positive and gram-negative bacteria, highlighting their potential in pharmaceutical and medicinal research (Wanjari, 2020).

  • Fluorescent Probe Development : A study involving 1-(2-Hydroxyphenyl)ethanone, a similar compound, demonstrates its application in developing a fluorescent on-off probe. This probe is highly selective and sensitive to hydrogen sulfide (H2S), indicating its potential for studying the effects of H2S in biological systems (Fang et al., 2019).

  • Synthesis of Chalcone Derivatives : Chalcone derivatives involving 1-(4-Hexylphenyl)ethanone have been synthesized and evaluated for their anti-inflammatory properties. Such studies contribute to the development of new therapeutic agents for treating inflammation (Rehman et al., 2022).

properties

IUPAC Name

1-(4-hexylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-3-4-5-6-7-13-8-10-14(11-9-13)12(2)15/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBVHJKFJZBRSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068037
Record name Ethanone, 1-(4-hexylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hexylphenyl)ethanone

CAS RN

37592-72-6
Record name 1-(4-Hexylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37592-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4-hexylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(4-hexylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 1-(4-hexylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LA Arnold, A Kosinski… - Journal of medicinal …, 2007 - ACS Publications
The modulation of gene regulation by blocking the interaction between the thyroid receptor (TR) and obligate coregulators has been reported recently with the discovery of the lead …
Number of citations: 52 pubs.acs.org
MS Placzek - 2013 - scholar.archive.org
The development of fluorination methodologies has been bolstered by the use of 18 F labeled ligands in positron emission tomography (PET). 1 Fluorination chemistry has taken great …
Number of citations: 1 scholar.archive.org
NR Patel, GA Molander - The Journal of Organic Chemistry, 2016 - ACS Publications
Photoredox/nickel dual catalysis via single electron transmetalation allows coupling of C sp 3 –C sp 2 hybridized centers under mild conditions. A procedure for the coupling of electron-…
Number of citations: 47 pubs.acs.org
C Reed - 2010 - repository.lib.ncsu.edu
CATHERINE SUZANNE REED. The Design and Synthesis of 2-Aminoimidazole Biofilm Modulators. (Under the direction of Christ Page 1 ABSTRACT CATHERINE SUZANNE REED. …
Number of citations: 3 repository.lib.ncsu.edu

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